N-[2-(1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
N-[2-(1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that features both indole and tetrazole moieties Indole is a significant heterocyclic system found in many natural products and drugs, while tetrazole is known for its stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Formation of the Tetrazole Moiety: The tetrazole ring is often synthesized via the cyclization of nitriles with azides under acidic or basic conditions.
Coupling of Indole and Tetrazole: The final step involves coupling the indole and tetrazole moieties through an amide bond formation. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the tetrazole ring, potentially converting it to other nitrogen-containing heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione, while reduction of the tetrazole ring can yield various amine derivatives.
Scientific Research Applications
N-[2-(1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Biological Studies: Its ability to interact with various biological targets makes it useful in studying cellular processes and signaling pathways.
Materials Science: The compound’s stability and electronic properties can be exploited in the development of new materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The tetrazole ring can enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety but differs in its overall structure and functional groups.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide:
Uniqueness
N-[2-(1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to the presence of both indole and tetrazole moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and development.
Properties
Molecular Formula |
C19H18N6O |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H18N6O/c1-14-21-22-23-25(14)17-8-6-16(7-9-17)19(26)20-11-13-24-12-10-15-4-2-3-5-18(15)24/h2-10,12H,11,13H2,1H3,(H,20,26) |
InChI Key |
INVHIPRCLYWELL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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